molecular formula C19H20O4 B5113072 4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzaldehyde

4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzaldehyde

Cat. No. B5113072
M. Wt: 312.4 g/mol
InChI Key: HPGFDXMTZNLLFW-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzaldehyde, also known as MPPF, is a chemical compound that has gained significant attention in scientific research due to its potential as a radioligand for imaging purposes.

Mechanism of Action

4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzaldehyde acts as a selective antagonist of the 5-HT1A receptor. The binding of 4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzaldehyde to the 5-HT1A receptor blocks the binding of serotonin, a neurotransmitter that regulates mood and anxiety. This results in a decrease in 5-HT1A receptor activity, which has been associated with the pathophysiology of several psychiatric disorders.
Biochemical and Physiological Effects:
4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzaldehyde has been shown to have a high affinity and selectivity for the 5-HT1A receptor. PET studies using 4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzaldehyde have demonstrated changes in 5-HT1A receptor binding in various brain regions in patients with psychiatric disorders. 4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzaldehyde has also been used to investigate the effects of pharmacological interventions on the 5-HT1A receptor in preclinical studies.

Advantages and Limitations for Lab Experiments

4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzaldehyde has several advantages for lab experiments, including its high affinity and selectivity for the 5-HT1A receptor, its well-established synthesis method, and its ability to be labeled with a radioactive isotope for PET imaging. However, 4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzaldehyde also has limitations, including its short half-life, which limits its use in longitudinal studies, and its potential for off-target effects.

Future Directions

For 4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzaldehyde research include the development of novel radioligands with improved pharmacokinetic properties, the investigation of the role of the 5-HT1A receptor in other neurological and psychiatric disorders, and the development of new therapeutic interventions targeting the 5-HT1A receptor. Additionally, the use of 4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzaldehyde in combination with other imaging modalities, such as magnetic resonance imaging (MRI), may provide a more comprehensive understanding of the role of the 5-HT1A receptor in psychiatric disorders.

Synthesis Methods

The synthesis of 4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzaldehyde involves the reaction of 4-hydroxybenzaldehyde with 2-bromoethyl-1-propene in the presence of potassium carbonate and copper powder. The resulting product is then reacted with 2-methoxyphenol in the presence of cesium carbonate to yield 4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzaldehyde. The synthesis method of 4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzaldehyde is well-established and has been reported in several scientific publications.

Scientific Research Applications

4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzaldehyde has been extensively used as a radioligand for imaging purposes in positron emission tomography (PET) studies. PET is a non-invasive imaging technique that allows the visualization of biological processes in vivo. 4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzaldehyde binds to the serotonin 1A (5-HT1A) receptor, which is widely distributed in the central nervous system and is involved in the regulation of mood and anxiety. PET studies using 4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzaldehyde have been conducted to investigate the role of the 5-HT1A receptor in various psychiatric disorders, including depression, anxiety, and schizophrenia.

properties

IUPAC Name

4-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-3-4-15-7-10-18(19(13-15)21-2)23-12-11-22-17-8-5-16(14-20)6-9-17/h3-10,13-14H,11-12H2,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGFDXMTZNLLFW-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCOC2=CC=C(C=C2)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCOC2=CC=C(C=C2)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{2-[2-Methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.